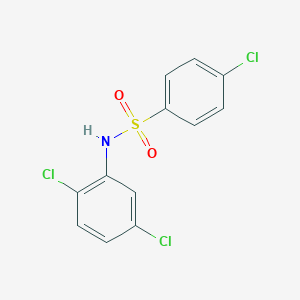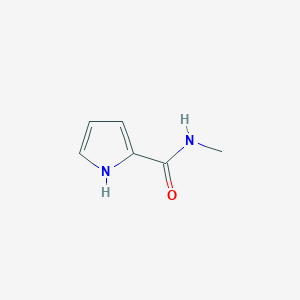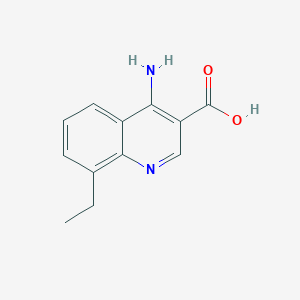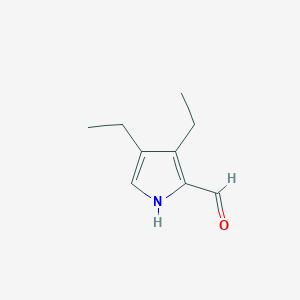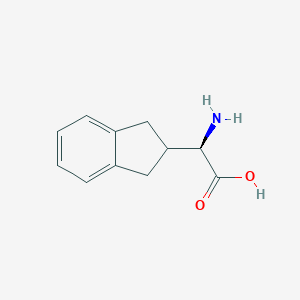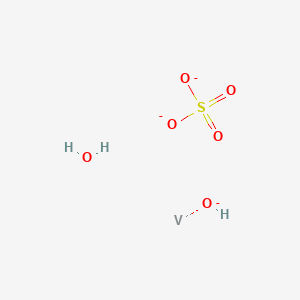
オキシドバナジウム(III) 硫酸水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Oxidovanadium(3+) sulfate hydrate is a chemical compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. This compound consists of vanadium in the +3 oxidation state, coordinated with sulfate ions and water molecules. It is known for its vibrant color and its role in various chemical reactions and industrial processes.
科学的研究の応用
Oxidovanadium(3+) sulfate hydrate has a wide range of applications in scientific research:
作用機序
Target of Action
Oxidovanadium(3+) sulfate hydrate, like other vanadium compounds, has been shown to have a variety of biological effects . The primary targets of this compound are often proteins and enzymes in the body. For instance, it has been found to interact with insulin receptors, enhancing their activity . This interaction plays a crucial role in the compound’s antidiabetic properties .
Mode of Action
The mode of action of oxidovanadium(3+) sulfate hydrate involves its interaction with its targets, leading to changes in their function. For instance, when interacting with insulin receptors, it enhances their activity, leading to increased insulin sensitivity . This results in improved glucose uptake and metabolism, which is beneficial for individuals with diabetes .
Biochemical Pathways
The compound affects several biochemical pathways. One of the key pathways is the insulin signaling pathway. By enhancing the activity of insulin receptors, oxidovanadium(3+) sulfate hydrate improves the efficiency of this pathway, leading to better glucose metabolism . Additionally, it has been found to be involved in the CO2 cycloaddition reaction with epoxides, resulting in up to 100% cyclic carbonate products .
Pharmacokinetics
It is known that vanadium compounds generally have poor absorption in the gastrointestinal tract
Result of Action
The result of the action of oxidovanadium(3+) sulfate hydrate is primarily seen in its antidiabetic effects. It enhances insulin sensitivity, leading to improved glucose metabolism . This can help to regulate blood glucose levels in individuals with diabetes. Additionally, it has been found to catalyze the CO2 cycloaddition reaction with epoxides, leading to the formation of cyclic carbonate products .
Action Environment
The action of oxidovanadium(3+) sulfate hydrate can be influenced by various environmental factors. For instance, its antidiabetic effects are more pronounced under hyperglycemic conditions . Additionally, the efficiency of its catalytic activity in the CO2 cycloaddition reaction may be influenced by factors such as temperature and pH
生化学分析
Biochemical Properties
Oxidovanadium(3+) sulfate hydrate has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been shown to play a role in lipid, DNA, and protein synthesis, glucose transport and metabolism, and insulin-mimetic activity . It also has mitogenic effects on different types of cells .
Cellular Effects
The effects of Oxidovanadium(3+) sulfate hydrate on cells are diverse and significant . It has been found to have antitumor properties, inhibiting the viability of osteosarcoma cells in a dose-dependent manner . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Oxidovanadium(3+) sulfate hydrate exerts its effects through various mechanisms . It has been found to bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . For example, it has been identified as an efficient catalyst for the CO2 cycloaddition reaction with epoxides .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Oxidovanadium(3+) sulfate hydrate can change over time . It has been observed that the compound’s stability, degradation, and long-term effects on cellular function can vary in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Oxidovanadium(3+) sulfate hydrate can vary with different dosages in animal models . For instance, it has been found that the compound can improve glycemia in streptozotocin-induced diabetic rats when administered at a dosage of 30 mg/kg .
Metabolic Pathways
Oxidovanadium(3+) sulfate hydrate is involved in various metabolic pathways . It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Oxidovanadium(3+) sulfate hydrate is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Oxidovanadium(3+) sulfate hydrate can affect its activity or function . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxidovanadium(3+) sulfate hydrate typically involves the reaction of vanadium(III) oxide with sulfuric acid in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrate. The general reaction can be represented as: [ \text{V}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 + x\text{H}_2\text{O} \rightarrow 2\text{VSO}_4 \cdot x\text{H}_2\text{O} + 3\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of oxidovanadium(3+) sulfate hydrate involves large-scale reactions using high-purity vanadium sources and sulfuric acid. The process is optimized to maximize yield and purity, often involving multiple purification steps such as crystallization and filtration.
化学反応の分析
Types of Reactions
Oxidovanadium(3+) sulfate hydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium, such as vanadium(IV) or vanadium(V).
Reduction: It can be reduced to lower oxidation states, although this is less common.
Substitution: Ligand exchange reactions where the sulfate or water ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with oxidovanadium(3+) sulfate hydrate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled temperatures and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield vanadium(IV) oxide sulfate or vanadium(V) oxide, while substitution reactions can produce various vanadium complexes with different ligands.
類似化合物との比較
Similar Compounds
Vanadium(IV) oxide sulfate hydrate: Similar in structure but with vanadium in the +4 oxidation state.
Vanadium(V) oxide: A higher oxidation state compound with different reactivity and applications.
Vanadium(III) chloride: Another vanadium(III) compound with chloride ligands instead of sulfate.
Uniqueness
Oxidovanadium(3+) sulfate hydrate is unique due to its specific oxidation state and coordination environment, which confer distinct chemical and biological properties. Its ability to undergo various redox reactions and form stable complexes with different ligands makes it a versatile compound in both research and industrial applications .
特性
CAS番号 |
123334-20-3 |
|---|---|
分子式 |
H2O6SV |
分子量 |
181.02 g/mol |
IUPAC名 |
oxovanadium(2+);sulfate;hydrate |
InChI |
InChI=1S/H2O4S.H2O.O.V/c1-5(2,3)4;;;/h(H2,1,2,3,4);1H2;;/q;;;+2/p-2 |
InChIキー |
DKCWBFMZNUOFEM-UHFFFAOYSA-L |
SMILES |
O.[OH-].[O-]S(=O)(=O)[O-].[V] |
正規SMILES |
O.[O-]S(=O)(=O)[O-].O=[V+2] |
関連するCAS |
12439-96-2 16840-96-3 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


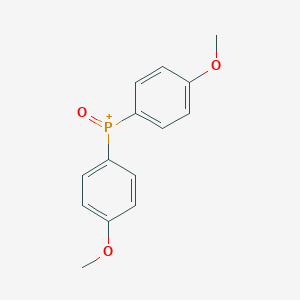
![5-Bromo-4-chloro-2-(methylthio)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B169281.png)

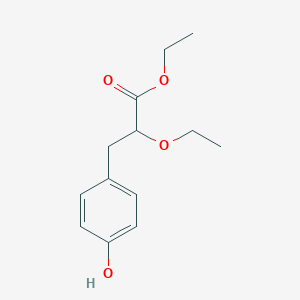
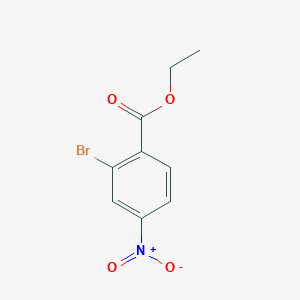
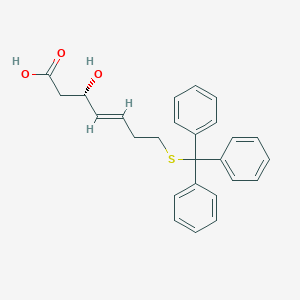
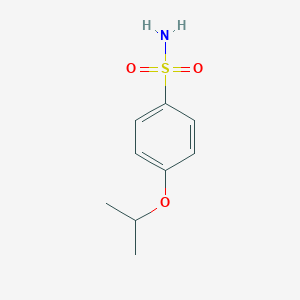
![3-Chloro-5-fluorobenzo[d]isoxazole](/img/structure/B169304.png)
![4-{[(2-Anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B169305.png)
